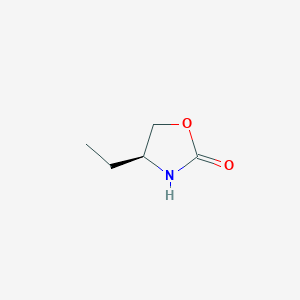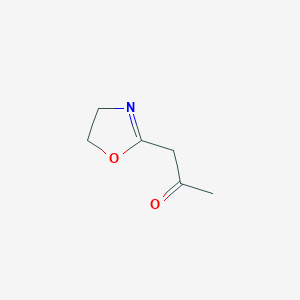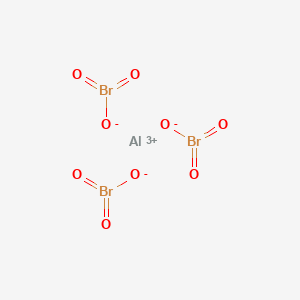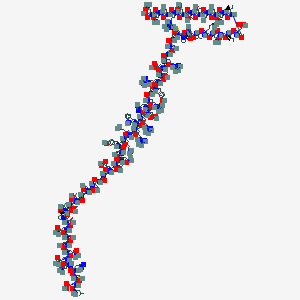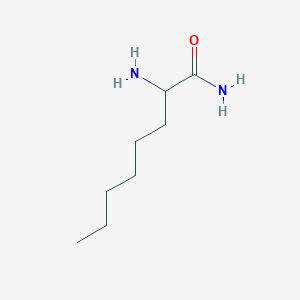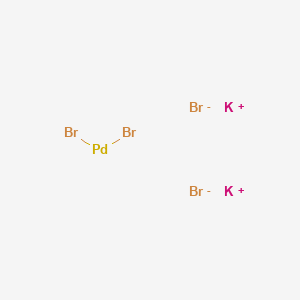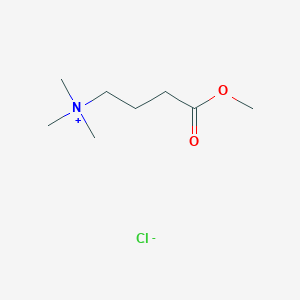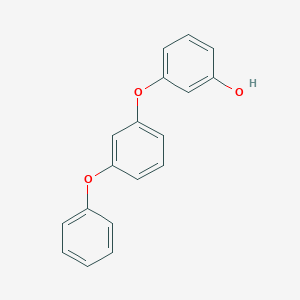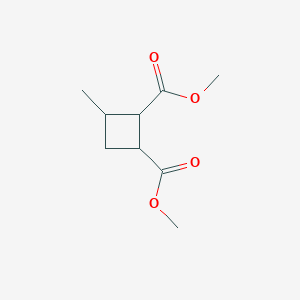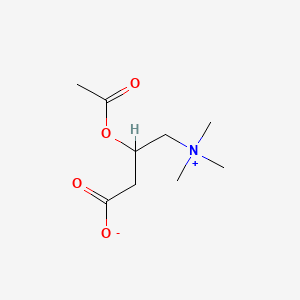
Acetylcarnitine
説明
Acetylcarnitine, also known as ALC, is an acetylated form of L-carnitine. It is used by some people with high blood sugar to help with cholesterol as well as nerve pain, such as tingling in their hands and feet. Others have used it to help stop cell damage. It may also help to improve appetite and increase energy levels .
Molecular Structure Analysis
Acetylcarnitine has a molecular formula of C9H17NO4. Its average mass is 203.236 Da and its monoisotopic mass is 203.115753 Da . The acylcarnitines are analyzed using electrospray ionization–tandem mass spectrometry .Chemical Reactions Analysis
Acylcarnitines, such as Acetylcarnitine, are fatty acyl esters of L-carnitine and facilitate the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation .Physical And Chemical Properties Analysis
Acetylcarnitine is the most predominant acylated ester of carnitine, which is an amino acid derivative that is made in the kidney, liver, and brain from lysine and methionine .科学的研究の応用
Inhibition of Alcohol Dehydrogenase : Acetylcarnitine was found to inhibit the activity of alcohol dehydrogenase (ADH) in rat liver, suggesting a novel interaction between nutrients like niacin and carnitine. This inhibition was competitive in nature and unique as it's the first report of this function of acetylcarnitine (Sachan & Cha, 1994).
Mitochondrial Function in the Elderly : Acetylcarnitine supplementation in elderly animals and humans showed beneficial effects including the restoration of mitochondrial content and function. It's suggested that acetylcarnitine enhances mitochondrial gene expression and protein synthesis, leading to improved mitochondrial function (Rosca, Lemieux, & Hoppel, 2009).
Potential Treatment for Diabetic Neuropathy : Acetylcarnitine has been studied for its possible use in treating diabetic neuropathy, although there is limited scientific and anecdotal evidence regarding its effectiveness in HIV patients (AIDS Treatment News, 1998).
Effects on Brainstem Neurones : Acetylcarnitine showed stereospecific effects on the spontaneous activity of brainstem neurons and their responses to neurotransmitters like acetylcholine and serotonin. This study suggested a presynaptic level action of acetylcarnitine in synaptic release or reuptake of these neurotransmitters (Tempesta, Janiri, & Pirrongelli, 1985).
Treatment for Dysthymic Disorder in Elderly : A study comparing L-Acetylcarnitine with fluoxetine for treating dysthymic disorder in elderly patients showed that L-Acetylcarnitine had equivalent effects to fluoxetine. This finding suggests potential antidepressant actions of L-Acetylcarnitine (Bersani et al., 2013).
Interaction with Cytoskeletal Proteins : Acetylcarnitine increased protein-protein interactions in human erythrocyte membranes, suggesting potential implications in the treatment of Alzheimer's disease (Butterfield & Rangachari, 1993).
Therapeutic Application in Peripheral Neuropathies : Acetylcarnitine, by acting as a donor of acetyl groups, induced long-term upregulation of mGluR2 receptors. It showed neuroprotective, neurotrophic, and analgesic effects in peripheral neuropathies, suggesting it as a therapeutic option for these conditions (Onofrj et al., 2013).
将来の方向性
特性
IUPAC Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHQFKQIGNGIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048117 | |
| Record name | Acetyl-DL-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcarnitine | |
CAS RN |
14992-62-2 | |
| Record name | Acetylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14992-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-DL-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-DL-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OP6H4V4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




